Bis(bromomethyl) sulfone

Catalog No.
S16098317
CAS No.
30506-10-6
M.F
C2H4Br2O2S
M. Wt
251.93 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(bromomethyl) sulfone

CAS Number

30506-10-6

Product Name

Bis(bromomethyl) sulfone

IUPAC Name

bromo(bromomethylsulfonyl)methane

Molecular Formula

C2H4Br2O2S

Molecular Weight

251.93 g/mol

InChI

InChI=1S/C2H4Br2O2S/c3-1-7(5,6)2-4/h1-2H2

InChI Key

WSPXNMKNKJDQGP-UHFFFAOYSA-N

Canonical SMILES

C(S(=O)(=O)CBr)Br

Bis(bromomethyl) sulfone, also known as bis[4-(bromomethyl)phenyl] sulfone, is a synthetic organic compound characterized by the presence of two bromomethyl groups attached to a sulfone moiety. This compound is notable for its high reactivity due to the electrophilic nature of the bromomethyl groups, making it an important intermediate in various chemical syntheses. The sulfone functional group contributes to the compound's stability and enhances its utility in organic reactions.

  • Substitution Reactions: The bromomethyl groups can be substituted with various nucleophiles, such as thiophenoxide, leading to the formation of phenylthiomethyl phenyl sulfone. This reaction is facilitated by solvents like dimethylformamide and reagents such as potassium thiophenoxide.
  • Oxidation Reactions: The compound can be oxidized to yield different sulfone derivatives. Strong oxidizing agents, such as cerium ammonium nitrate or potassium bromate, are typically employed for these transformations.

These reactions highlight the compound's versatility as a building block in organic synthesis.

Research indicates that derivatives of bis(bromomethyl) sulfone exhibit biological activity. For instance, compounds derived from this structure have shown antibacterial properties against pathogens like Staphylococcus aureus and Pseudomonas aeruginosa. The biological mechanisms often involve the inhibition of bacterial growth through interactions with essential cellular components . Additionally, some sulfones are being explored for their potential as inhibitors in enzymatic pathways relevant to diseases like Alzheimer's disease .

The synthesis of bis(bromomethyl) sulfone typically involves the bromination of diphenyl sulfoxide. A common method includes:

  • Bromination: Diphenyl sulfoxide is treated with bromine in glacial acetic acid at temperatures between 80°C and 100°C.
  • Oxidation: An oxidizing agent is added to convert intermediates into the desired sulfone structure.

Industrial methods mirror laboratory syntheses but are optimized for larger-scale production using continuous flow reactors to enhance yield and efficiency .

Bis(bromomethyl) sulfone finds applications across various fields:

  • Organic Synthesis: It serves as an intermediate in the production of complex organic molecules, including biaryl methyl sulfones and sulfonamides.
  • Materials Science: The compound is utilized in creating aromatic polysulfones, which have high-performance applications in engineering and electronics.
  • Medicinal Chemistry: It acts as a precursor for pharmaceuticals, including agents used in leprosy treatment and epoxy resin curing agents .

Studies on bis(bromomethyl) sulfone have focused on its interactions with nucleophiles and oxidizing agents. The reactivity of the bromomethyl groups allows for diverse substitution pathways, which can lead to various biologically active compounds. Additionally, research into its binding interactions with enzymes has revealed potential therapeutic applications, particularly in targeting cholinesterases involved in neurodegenerative diseases .

Several compounds share structural similarities with bis(bromomethyl) sulfone, each exhibiting unique properties:

Compound NameStructure DescriptionUnique Features
4-Bromophenyl methyl sulfoneContains one bromomethyl groupLess reactive than bis(bromomethyl) sulfone due to fewer electrophilic sites.
Bis(4-fluorophenyl) sulfoneFluorine atoms replace bromineExhibits different reactivity patterns due to electronegativity of fluorine.
Bis(4-chlorophenyl) sulfoneChlorine atoms instead of bromineSimilar reactivity but generally less reactive than brominated counterparts.
Diphenyl sulfoneTwo phenyl groups attached to a sulfonyl groupLacks halogen substituents, resulting in lower reactivity compared to bis(bromomethyl) sulfone.

Uniqueness

Bis(bromomethyl) sulfone is distinctive due to its dual bromomethyl substituents, which enhance its electrophilicity and make it a versatile intermediate for various chemical transformations. Its ability to undergo multiple types of reactions sets it apart from similar compounds, providing unique pathways for synthesizing complex molecules and materials .

XLogP3

1.3

Hydrogen Bond Acceptor Count

2

Exact Mass

251.82783 g/mol

Monoisotopic Mass

249.82988 g/mol

Heavy Atom Count

7

Dates

Last modified: 08-15-2024

Explore Compound Types